

An In-depth Technical Guide to the Chemical Structure of Difemerine Hydrochloride

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Compound of Interest

Compound Name: *Difemerine hydrochloride*

Cat. No.: *B1670547*

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Introduction

Difemerine hydrochloride is a tertiary amine ester with anticholinergic properties, primarily recognized for its antispasmodic effects. This technical guide provides a comprehensive overview of its chemical structure, available physicochemical properties, and known mechanism of action. It is important to note that while difemerine is structurally related to the more extensively studied compound diphenhydramine, specific experimental data for **difemerine hydrochloride** is limited in publicly accessible scientific literature. This document consolidates the available information on **difemerine hydrochloride** and, where explicitly stated, draws comparisons to diphenhydramine hydrochloride to provide a broader context for researchers.

Chemical Structure and Identification

The chemical identity of **difemerine hydrochloride** is well-established through various chemical identifiers.

Identifier	Value	Source
IUPAC Name	[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride	[1]
CAS Number	70280-88-5	[1]
Molecular Formula	C ₂₀ H ₂₆ ClNO ₃	[1]
SMILES	CC(C) (COC(=O)C(C1=CC=CC=C1) (C2=CC=CC=C2)O)N(C)C.Cl	[1]
InChI Key	CKTQYKFSILWWCR- UHFFFAOYSA-N	[1]

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **difemerine hydrochloride** are not readily available in the reviewed literature. The following table summarizes computed data obtained from chemical databases. For comparative purposes, experimental data for the related compound diphenhydramine hydrochloride are also provided.

Property	Difemerine Hydrochloride (Computed)	Diphenhydramine Hydrochloride (Experimental)
Molecular Weight	363.9 g/mol [1]	291.82 g/mol
Melting Point	Data not available	168-172 °C
Solubility	Data not available	Soluble in water, alcohol, and chloroform.
pKa	Data not available	9

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **difemerine hydrochloride** is not described in the available scientific literature and patent databases.

For illustrative purposes, a general synthetic approach for a structurally related compound, diphenhydramine, involves the reaction of benzhydrol with N,N-dimethylaminoethanol. A patent describes a process where these two components are reacted in the presence of p-toluenesulfonic acid in boiling toluene. The resulting diphenhydramine free base is then converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride. It is plausible that a similar esterification reaction between benzilic acid and 2-dimethylamino-2-methyl-1-propanol, followed by salt formation, could be a viable route for synthesizing difemerine, but this remains speculative without experimental validation.

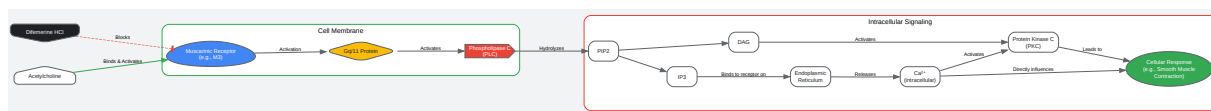
Mechanism of Action and Signaling Pathways

Difemerine hydrochloride functions as an anticholinergic agent, exerting its effects by antagonizing the action of acetylcholine at muscarinic receptors.^[2] This blockade of muscarinic receptors on smooth muscle cells leads to muscle relaxation and a reduction in spasms, particularly in the gastrointestinal tract.^[2]

Additionally, it has been suggested that **difemerine hydrochloride** may also contribute to smooth muscle relaxation by inhibiting the influx of calcium ions into the cells.^[2] Calcium ions are essential for the contractile process of smooth muscles.

Signaling Pathways

The detailed downstream signaling pathways specifically modulated by **difemerine hydrochloride** upon binding to muscarinic receptors have not been elucidated in the available literature. However, based on the general understanding of anticholinergic drugs that antagonize G-protein coupled muscarinic receptors (M1, M3, and M5 which couple to Gq/11; M2 and M4 which couple to Gi/o), the following generalized pathway can be inferred. It is crucial to note that this is a generalized representation and not based on specific experimental data for difemerine.

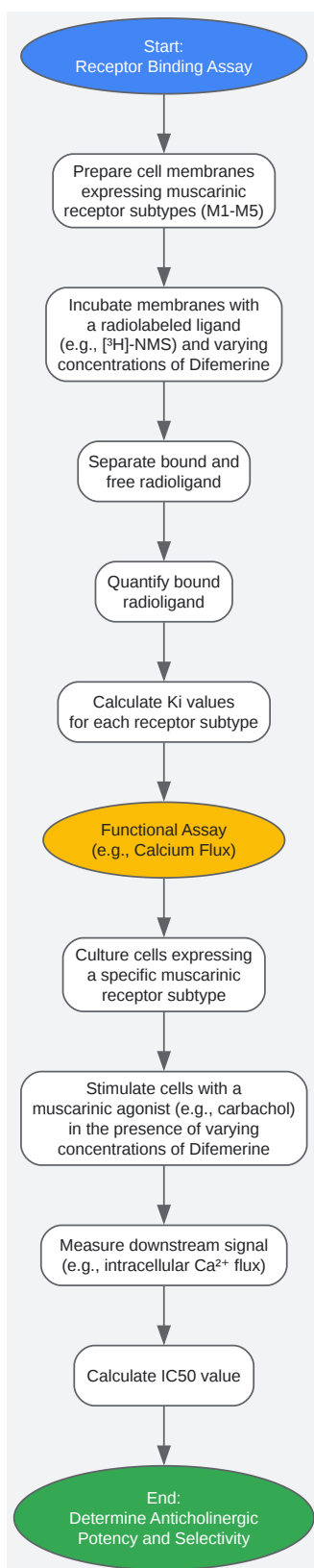


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Caption: Generalized Anticholinergic Signaling Pathway.

Experimental Workflow for Assessing Anticholinergic Activity

While specific functional assay data for difemerine is unavailable, a typical experimental workflow to determine the anticholinergic potency of a compound would involve the following steps.



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Caption: Workflow for Anticholinergic Activity Assessment.

Conclusion

Difemerine hydrochloride is an anticholinergic agent with a well-defined chemical structure. However, there is a notable scarcity of publicly available, in-depth experimental data regarding its physicochemical properties, a detailed synthesis protocol, and quantitative pharmacological characteristics. The general mechanism of action is understood to be through the antagonism of muscarinic receptors and potential inhibition of calcium influx in smooth muscle cells. For researchers and drug development professionals, further investigation is required to fully characterize this molecule. Future studies should aim to determine its binding affinities for muscarinic receptor subtypes, elucidate its effects on downstream signaling pathways, and publish detailed synthetic and analytical protocols. Such data would be invaluable for a comprehensive understanding of its therapeutic potential and for the development of related compounds.

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